molecular formula C17H15N3O3S2 B2375208 2-(4-(methylsulfonyl)phenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide CAS No. 941883-49-4

2-(4-(methylsulfonyl)phenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide

Cat. No.: B2375208
CAS No.: 941883-49-4
M. Wt: 373.45
InChI Key: SPCXPFDPAAKXGR-UHFFFAOYSA-N
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Description

2-(4-(methylsulfonyl)phenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of a methylsulfonyl phenyl group and a pyridinyl thiazolyl acetamide moiety, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(methylsulfonyl)phenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under acidic conditions.

    Attachment of the Pyridinyl Group: The pyridinyl group is introduced through a nucleophilic substitution reaction, where the thiazole intermediate reacts with a pyridine derivative.

    Formation of the Acetamide Linkage: The final step involves the acylation of the thiazole-pyridine intermediate with an acetic anhydride derivative to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-(methylsulfonyl)phenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while reduction of a nitro group can produce an amine.

Scientific Research Applications

2-(4-(methylsulfonyl)phenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-(methylsulfonyl)phenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(methylsulfonyl)phenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide: Similar structure but with a different position of the pyridine ring.

    2-(4-(methylsulfonyl)phenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide: Similar structure but with a different position of the pyridine ring.

Uniqueness

The uniqueness of 2-(4-(methylsulfonyl)phenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(4-methylsulfonylphenyl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S2/c1-25(22,23)14-6-4-12(5-7-14)9-16(21)20-17-19-15(11-24-17)13-3-2-8-18-10-13/h2-8,10-11H,9H2,1H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPCXPFDPAAKXGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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